molecular formula C27H25F3N2 B10930208 3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10930208
M. Wt: 434.5 g/mol
InChI Key: MAHXGFUXKOXKCP-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of two 3,4-dimethylphenyl groups and a trifluoromethylbenzyl group attached to a pyrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the 3,4-dimethylphenyl groups and the trifluoromethylbenzyl group. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions often involve specific temperatures and solvents to achieve optimal yields.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can be compared with other similar compounds, such as:

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical properties.

    Pyrazole derivatives:

    Dimethylphenyl derivatives: These compounds share the dimethylphenyl groups, which contribute to their chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C27H25F3N2

Molecular Weight

434.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C27H25F3N2/c1-17-8-10-22(12-19(17)3)25-15-26(23-11-9-18(2)20(4)13-23)32(31-25)16-21-6-5-7-24(14-21)27(28,29)30/h5-15H,16H2,1-4H3

InChI Key

MAHXGFUXKOXKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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